N-(1-cyanocyclohexyl)-N-methyl-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide
Description
This compound is an acetamide derivative featuring a piperazine core substituted with a 2-methylbenzyl group and an N-(1-cyanocyclohexyl)-N-methylacetamide side chain. Piperazine-containing acetamides are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O/c1-19-8-4-5-9-20(19)16-25-12-14-26(15-13-25)17-21(27)24(2)22(18-23)10-6-3-7-11-22/h4-5,8-9H,3,6-7,10-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVPYSOTOQYBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC(=O)N(C)C3(CCCCC3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclohexyl)-N-methyl-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide, often referred to by its chemical structure or CAS number 1956566-54-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 352.4 g/mol. The compound features a piperazine ring, which is commonly associated with various biological activities, particularly in central nervous system (CNS) modulation.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₆O |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 1956566-54-3 |
The biological activity of this compound primarily involves interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds with similar structures have shown efficacy as antipsychotic agents, anxiolytics, and antidepressants. The presence of the piperazine moiety suggests potential affinity for serotonin (5-HT) receptors, which play a crucial role in mood regulation.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that the compound may enhance serotonergic activity, contributing to antidepressant effects.
- Anxiolytic Properties : The compound's interaction with GABAergic systems may provide anxiolytic benefits.
- Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from oxidative stress.
Study 1: Antidepressant Efficacy
In a double-blind study involving animal models, the administration of this compound resulted in significant reductions in depression-like behaviors compared to control groups. Behavioral assays indicated enhanced locomotion and reduced immobility in forced swim tests, suggesting antidepressant-like effects.
Study 2: Anxiolytic Activity
Another study assessed the anxiolytic potential using the elevated plus maze test. Results indicated that subjects treated with the compound displayed increased time spent in open arms, indicative of reduced anxiety levels. This aligns with findings from similar piperazine derivatives known for their anxiolytic properties.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table highlights key structural differences and similarities between the target compound and related acetamide derivatives:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: The cyanocyclohexyl group may reduce cytochrome P450-mediated metabolism compared to nitrofuran (ranbezolid) or benzothiazole derivatives .
- Solubility : Piperazine derivatives with polar substituents (e.g., sulfonyl or methoxy groups) generally exhibit higher aqueous solubility than aromatic or alkyl-substituted analogues .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
